2-Hydroxylanost-1-en-3-one
Description
Properties
CAS No. |
6593-16-4 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-5,6,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26(32)24(31)18-28(25,6)22(23)15-17-29(21,30)7/h18-23,25,31H,9-17H2,1-8H3 |
InChI Key |
QAQKWKVHHXVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C=C(C(=O)C4(C)C)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Elucidation of Lanostane Type Triterpenoids
Spectroscopic and Analytical Techniques for Structural Elucidation in Research Contexts
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique essential for determining the absolute configuration of chiral molecules, including complex natural products like lanostane-type triterpenoids. nih.govmtoz-biolabs.com The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which is plotted as a function of wavelength. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's three-dimensional structure.
The determination of absolute configuration for lanostane (B1242432) triterpenoids is often achieved by comparing the experimentally measured ECD spectrum with the spectrum calculated for a known configuration using quantum chemical methods. rsc.orgresearchgate.net When the experimental and calculated spectra show a high degree of similarity, the absolute configuration of the compound can be confidently assigned. mtoz-biolabs.com
For instance, in the structural elucidation of various lanostane triterpenoids isolated from Ganoderma species, researchers frequently employ ECD calculations to unambiguously assign stereocenters. The process involves first determining the relative configuration using techniques like NMR spectroscopy. Subsequently, theoretical ECD spectra for possible enantiomers are calculated. The comparison of these theoretical spectra with the experimental one reveals the true absolute configuration. rsc.orgresearchgate.net For example, the calculated ECD spectrum for a proposed stereoisomer of Ganoleucocontin A was used to confirm its structure. nih.gov This integrated approach of experimental ECD measurement and theoretical calculation has become a standard and reliable tool in the field of natural product chemistry. uantwerpen.be
The table below illustrates typical data obtained during the ECD analysis of a lanostane-type triterpenoid (B12794562), showing the experimental Cotton effects that are compared against calculated values.
In Silico Methods for Spectrometric Data Annotation and Targeted Discovery
In silico methods, which encompass a range of computational techniques, have become indispensable in modern natural product research for accelerating the process of structural elucidation and discovering new compounds. nih.gov These methods are particularly valuable for annotating spectrometric data and for the targeted discovery of novel lanostane-type triterpenoids.
One of the key applications of in silico tools is the annotation of mass spectrometry (MS) data. Non-targeted mass spectrometry screenings of complex natural extracts often generate vast amounts of data, making manual identification of each signal a laborious task. fu-berlin.de Machine learning algorithms and computational fragmentation tools can predict mass spectra for known or hypothetical structures. fu-berlin.de These predicted spectra can be matched against experimental data from techniques like LC-MS/MS to rapidly annotate compounds in a mixture, a process that is significantly faster than traditional quantum mechanical simulations. fu-berlin.de This approach facilitates the creation of comprehensive in silico spectral databases, which helps overcome the limited coverage of experimental databases. fu-berlin.de
Furthermore, computational methods are pivotal for the targeted discovery of bioactive molecules. nih.gov Molecular networking, for example, is an approach that organizes MS/MS data based on spectral similarity, clustering structurally related compounds together. This allows researchers to visualize the chemical diversity of an extract and quickly identify new analogues of known compounds. nih.gov This method was successfully used to guide the isolation of 18 new triterpenoid metabolites from Ganoderma leucocontextum. nih.gov
In addition to structural identification, in silico techniques like molecular docking are used to screen large virtual libraries of compounds for their potential to interact with specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com This allows for the targeted isolation of compounds with predicted biological activity. For lanostane-type triterpenes, computational studies have been used to investigate their potential as inhibitors of specific molecular targets, thereby guiding the discovery of new therapeutic agents. nih.gov
The following table outlines the key in silico methods and their applications in the study of lanostane triterpenoids.
Biosynthesis of Lanostane Type Triterpenoids
Isoprenoid Pathway Precursors
The journey to constructing the complex lanostane (B1242432) framework begins with the universal building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scienceopen.comnih.gov Eukaryotic organisms employ two primary pathways to synthesize these essential five-carbon precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. scienceopen.comnih.gov
Mevalonate (MVA) Pathway
The MVA pathway, predominantly active in the cytosol and peroxisomes of eukaryotes, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.govwikipedia.org This key intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a critical rate-limiting step in this pathway. nih.govplos.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP. nih.govnih.gov The MVA pathway is central to the biosynthesis of a multitude of essential molecules, including sterols and sesquiterpenes. scienceopen.com
Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway
| Step | Substrate | Enzyme | Product |
| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |
| 6 | Mevalonate-5-diphosphate | Diphosphomevalonate decarboxylase | Isopentenyl pyrophosphate (IPP) |
| 7 | Isopentenyl pyrophosphate (IPP) | IPP isomerase | Dimethylallyl pyrophosphate (DMAPP) |
Methylerythritol Phosphate (MEP) Pathway
In contrast to the MVA pathway, the MEP pathway operates in the plastids of plants and some eubacteria. nih.govmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govcas.cz A series of enzymatic reactions, including a reduction, cytidylation, phosphorylation, and cyclization, ultimately lead to the formation of both IPP and DMAPP. nih.govmdpi.comcas.cz The MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids.
Table 2: Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway
| Step | Substrate | Enzyme | Product |
| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP | MEP cytidylyltransferase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME kinase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate |
| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate | MEcPP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | MEcPP | HMB-PP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) |
| 7 | HMB-PP | HMB-PP reductase | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
Enzymatic Formation of Squalene (B77637) and 2,3-Oxidosqualene (B107256)
The C30 precursor for all triterpenoids, squalene, is synthesized through the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP). sjtu.edu.cnbeilstein-journals.org FPP itself is formed by the sequential addition of two IPP molecules to DMAPP. The enzyme squalene synthase (SQS) catalyzes this crucial two-step reaction, which proceeds via a presqualene pyrophosphate intermediate and requires NADPH as a cofactor. sjtu.edu.cnbeilstein-journals.org
The subsequent step involves the epoxidation of squalene to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidase (SQE), a monooxygenase that utilizes molecular oxygen and NADPH. sjtu.edu.cnnih.govresearchgate.net This epoxidation is a critical activation step, preparing the linear squalene molecule for the subsequent cyclization cascade. nih.gov
Cyclization of 2,3-Oxidosqualene to Lanosterol (B1674476) (or Cycloartenol) by Oxidosqualene Cyclases
The formation of the characteristic tetracyclic lanostane skeleton is a remarkable enzymatic feat accomplished by oxidosqualene cyclases (OSCs). nih.gov These enzymes catalyze one of the most complex known enzymatic reactions, transforming the linear 2,3-oxidosqualene into a polycyclic structure with high stereospecificity.
Lanosterol Synthase Mechanisms and Phylogenetic Differences
In animals and fungi, the OSC known as lanosterol synthase (LAS) directly produces lanosterol. The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of ring closures. This series of carbocation-mediated cyclizations results in the formation of a protosteryl cation intermediate. A subsequent series of 1,2-hydride and methyl shifts, followed by deprotonation, yields the final lanosterol product.
In plants, the primary product of OSCs is cycloartenol (B190886), which is synthesized by cycloartenol synthase (CAS). Cycloartenol serves as the precursor for phytosterols. However, some plants have also been found to possess lanosterol synthases, suggesting that both pathways can exist in the plant kingdom. Phylogenetic analyses suggest that LAS in different eukaryotic lineages may have evolved convergently from an ancestral CAS.
Proposed Stereochemical Pathways in Cyclization Reactions
The stereochemical outcome of the cyclization reaction is precisely controlled by the enzyme's active site, which forces the flexible 2,3-oxidosqualene substrate to adopt a specific pre-folded conformation. For the formation of lanosterol, the substrate is thought to adopt a chair-boat-chair conformation. This pre-organization ensures the correct stereochemistry at the newly formed chiral centers of the tetracyclic ring system. The intricate series of carbocation rearrangements that follow the initial cyclization are also tightly governed by the enzyme's architecture, leading to the specific lanostane skeleton. While the general principles of this remarkable cyclization are understood, the precise mechanistic details continue to be an area of active research.
Post-Cyclization Modifications and Diversification Pathways
Following the initial cyclization of 2,3-oxidosqualene to form the lanostane skeleton, a series of extensive enzymatic modifications occur. These post-cyclization reactions are crucial for the vast structural diversification of lanostane-type triterpenoids. These modifications, which include demethylation, alkylation, oxidation, reduction, and rearrangement, are catalyzed by various enzymes that introduce functional groups and alter the triterpenoid (B12794562) scaffold, leading to a wide array of biologically active compounds.
Sterol 14α-Demethylase (CYP51) and its Role in Demethylation
One of the most critical steps in the post-cyclization modification of lanostane-type triterpenoids is the removal of the 14α-methyl group, a reaction catalyzed by the enzyme sterol 14α-demethylase, also known as CYP51. This enzyme is a member of the cytochrome P450 superfamily and is highly conserved across fungi, plants, and animals, highlighting its fundamental role in sterol biosynthesis. The demethylation of lanosterol is a key regulatory point in the pathway leading to the synthesis of essential sterols like cholesterol in animals and ergosterol (B1671047) in fungi.
The mechanism of CYP51-mediated demethylation is a three-step oxidative process that requires molecular oxygen and NADPH as a cofactor. The reaction proceeds as follows:
Hydroxylation: The 14α-methyl group of lanosterol is first hydroxylated to form an alcohol.
Oxidation to Aldehyde: The alcohol is then further oxidized to an aldehyde.
Deformylation: The final step involves the removal of the aldehyde as formic acid, resulting in the formation of a Δ14-double bond.
This enzymatic process is not only vital for the production of structurally diverse triterpenoids but is also a significant target for antifungal agents. Azole-based fungicides, for instance, act by inhibiting CYP51, thereby disrupting ergosterol biosynthesis and compromising the integrity of the fungal cell membrane.
Table 1: Key Features of Sterol 14α-Demethylase (CYP51)
| Feature | Description |
|---|---|
| Enzyme Class | Cytochrome P450 |
| Function | Catalyzes the removal of the 14α-methyl group from lanosterol and other sterol precursors. |
| Cofactors | NADPH, Molecular Oxygen |
| Mechanism | Three-step oxidative reaction: hydroxylation, oxidation to aldehyde, and deformylation. |
| Significance | A crucial and highly conserved step in the biosynthesis of sterols across different kingdoms. |
| Inhibition | A primary target for azole-based antifungal drugs. |
Sterol C24-Methyltransferase (24-SMT) and its Regio/Stereospecificity
Another pivotal enzyme in the diversification of lanostane-type triterpenoids is Sterol C24-methyltransferase (24-SMT). This enzyme is responsible for the alkylation of the sterol side chain at the C24 position, a modification that significantly contributes to the structural and functional diversity of sterols in plants and fungi. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 of the sterol side chain.
The regio- and stereospecificity of 24-SMT are of particular interest. The enzyme exhibits a high degree of control over which carbon atom is methylated and the resulting stereochemistry at C24. This specificity is crucial as the configuration at C24 (either α or β) can have a profound impact on the biological activity of the resulting sterol. For example, in the biosynthesis of ergosterol in fungi, a 24-SMT introduces a methyl group with β-stereochemistry. In contrast, plant sterols like campesterol (B1663852) and sitosterol (B1666911) have a methyl or ethyl group at C24 with α-stereochemistry, which is introduced by different isoforms of 24-SMT.
The presence of multiple 24-SMT isoforms within an organism allows for the production of a variety of sterols, each with specific roles in membrane function and as precursors for other signaling molecules. The precise control of regio- and stereospecificity by these enzymes is a testament to the sophisticated molecular machinery that governs the biosynthesis of these complex natural products.
Table 2: Regio- and Stereospecificity of Sterol C24-Methyltransferase (24-SMT)
| Characteristic | Details |
|---|---|
| Substrate | Lanosterol and other sterol precursors |
| Methyl Donor | S-adenosyl-L-methionine (SAM) |
| Reaction | Transfer of a methyl group to the C24 position of the sterol side chain. |
| Regiospecificity | Specifically targets the C24 position. |
| Stereospecificity | Determines the α or β configuration of the methyl group at C24, leading to different sterol products. |
| Enzyme Isoforms | Different isoforms exist, each with distinct substrate preferences and stereochemical outcomes. |
Other Oxygenation, Reduction, and Rearrangement Reactions (e.g., C-32 oxidation, double bond isomerizations)
Beyond demethylation and alkylation, the lanostane skeleton undergoes a multitude of other modifications that further enhance its structural diversity. These reactions are primarily catalyzed by cytochrome P450 monooxygenases, dehydrogenases, and isomerases.
Oxygenation Reactions: Cytochrome P450 enzymes are instrumental in introducing hydroxyl groups at various positions on the triterpenoid backbone and side chain. For instance, the oxidation of the C-32 methyl group (often following the removal of the C-14 methyl group) is a common modification. Hydroxylation can also occur at other positions, such as C-7, C-15, and C-22, leading to a wide range of oxygenated lanostanoids. researchgate.net These hydroxyl groups can be further oxidized to ketones or carboxylic acids, adding to the chemical complexity.
Double Bond Isomerizations and Rearrangements: The position of double bonds within the lanostane skeleton can also be altered through enzymatic isomerization. For example, the formation of a conjugated diene system, such as Δ7,9(11), is a modification observed in some bioactive lanostanoids from medicinal mushrooms. researchgate.net Furthermore, more complex skeletal rearrangements can occur, leading to the formation of novel triterpenoid scaffolds. These rearrangements are often initiated by the epoxidation of a double bond by a cytochrome P450 enzyme, followed by a cascade of bond migrations catalyzed by an isomerase. This process can result in the formation of new ring systems and the migration of methyl groups, dramatically altering the initial lanostane framework. nih.govacs.org
Table 3: Examples of Other Post-Cyclization Modifications in Lanostane Biosynthesis
| Modification Type | Enzyme Class | Example Reaction | Resulting Structural Feature |
|---|---|---|---|
| Oxygenation | Cytochrome P450 | Hydroxylation at C-15 | Introduction of a 15α-hydroxy group. researchgate.net |
| Dehydrogenation | Short-chain dehydrogenase | Oxidation of the 3β-hydroxyl group | Formation of a 3-keto group. researchgate.net |
| Double Bond Formation | Cytochrome P450 | Desaturation | Generation of a Δ7,9(11) diene system. researchgate.net |
| Skeletal Rearrangement | Isomerase (following P450 epoxidation) | Migration of a methyl group from C-14 to C-8 | Alteration of the core triterpenoid skeleton. nih.govacs.org |
Chemical Synthesis and Derivatization of Lanostane Structures
Total Synthesis Approaches to Complex Lanostane-Type Triterpenoids
The de novo construction of the lanostane (B1242432) skeleton is a formidable challenge in organic synthesis due to its dense stereochemical complexity, including up to three stereodefined quaternary centers at ring junctions. dartmouth.edunih.gov Historically, progress in this area has been slow, with early achievements such as Woodward's conversion of cholesterol to lanosterol (B1674476) representing landmark accomplishments. nih.gov Modern synthetic chemistry, however, has introduced innovative strategies to tackle these challenges head-on. nih.gov
The construction of the signature 6-6-6-5 tetracyclic core of lanostanes has been approached through various methodologies. A dominant strategy has historically been the use of biomimetic polyene cyclization chemistry, which mimics the natural biosynthetic pathway. dartmouth.edu However, recent advancements have focused on developing more flexible and efficient non-biomimetic routes.
Key modern strategies include:
Annulative Cross-Coupling Reactions: A powerful platform for building complex carbocyclic frameworks involves metallacycle-mediated annulative cross-coupling. dartmouth.eduwustl.edu This approach can be combined with intramolecular reactions, such as the Heck reaction, to assemble the polycyclic system from simpler, chiral starting materials like enynes. nih.govnsf.gov
Friedel-Crafts Cyclizations: Diastereoselective Friedel-Crafts-type cyclizations have been effectively used to form key carbon-carbon bonds, establishing crucial ring junctions with high stereocontrol. dartmouth.eduwustl.edu A double-asymmetric Friedel-Crafts cyclization has been reported as a key step in a sequence to form a functionalized tetracyclic system, demonstrating remarkable control over the stereochemistry of the newly formed quaternary center. wustl.edu
Oxidative Rearrangements: Innovative rearrangement cascades have been designed to construct the lanostane skeleton from different precursors. One such strategy involves a counter-biomimetic cucurbitane-to-lanostane rearrangement. nih.gov This process utilizes an oxidative dearomatization/Wagner-Meerwein rearrangement sequence to selectively shift a methyl group from the C9 to the C10 position, thereby transforming a cucurbitane-type skeleton into the characteristic lanostane framework. nih.gov
These advanced methods provide access to the core lanostane structure, setting the stage for the introduction of various functional groups found in the diverse family of natural products.
Achieving precise control over the multiple stereocenters, particularly the all-carbon quaternary centers at C10, C13, and C14, is a central challenge in lanostane total synthesis. dartmouth.edunih.gov The development of enantioselective methodologies is critical for producing biologically active, single-enantiomer products.
Approaches to stereocontrol include:
Chiral Starting Materials: Many syntheses begin with readily available chiral molecules, such as epichlorohydrin (B41342) or Hajos-Parrish-derived ketones, to set the initial stereochemistry which is then relayed through the synthetic sequence. nih.govwustl.edu
Asymmetric Reactions: The use of asymmetric transformations is fundamental. For instance, double-asymmetric Friedel-Crafts cyclizations, employing chiral Lewis acids, can induce high levels of stereoselectivity in the formation of the tetracyclic core. wustl.edu Other key stereoselective reactions include hydroxy-directed Simmons-Smith cyclopropanations and stereoselective conjugate additions for installing side chains. nih.govnsf.gov
Substrate-Controlled Diastereoselectivity: The inherent conformational biases of rigid polycyclic intermediates are often exploited to direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of an existing center can direct the approach of reagents to an adjacent prochiral center, as seen in reductions and alkylations of advanced intermediates. nsf.govrsc.orgresearchgate.net
Despite these advances, the asymmetric de novo synthesis of lanosterol itself and its close relatives remains a significant and largely unmet challenge, highlighting the structural complexity of this class of triterpenoids. dartmouth.edunih.gov
Semi-Synthesis of Lanostane Derivatives from Accessible Precursors
Semi-synthesis, starting from abundant natural triterpenoids like lanosterol, is a practical and widely used alternative to total synthesis for producing a vast array of derivatives. dartmouth.edursc.org Lanosterol, commercially available from wool fat, serves as a versatile starting material for accessing oxygenated analogs, including those with functionalities in Ring A such as 2-Hydroxylanost-1-en-3-one. acs.orgresearchgate.net
The introduction of oxygen functional groups, particularly in Ring A, is a key step in the synthesis of many bioactive lanostane derivatives. The α,β-unsaturated ketone moiety present in this compound is a common synthetic target.
A general pathway to such structures often begins with the modification of the C3-hydroxyl group of lanosterol. For instance, lanost-8-en-3-one can be synthesized via Jones oxidation of lanost-8-en-3β-ol, which is itself purified from commercial lanosterol mixtures. acs.org This 3-keto derivative is a pivotal intermediate for further functionalization of Ring A.
The synthesis of a cyano-enone functionality in Ring A has been achieved from lanost-8-en-3-one. acs.org This process involves the formation of a [2,3-d]isoxazole intermediate, which, upon reductive cleavage, yields the cyano-enone structure. acs.org This strategy highlights how the 3-oxo functionality enables the regioselective introduction of new groups at the C2 position, a necessary step towards compounds like this compound. The stereoselective reduction of a 2,3-unsaturated-1,4-diketone system in a lanostane aglycone synthesis further illustrates the methods used to control stereochemistry in Ring A. rsc.orgresearchgate.net
A wide range of chemical transformations are employed to modify the lanostane skeleton and introduce diverse functionalities for biological evaluation. These functional group interconversions (FGIs) are essential for creating analogs with tailored properties. imperial.ac.uk
Common modifications include:
Oxidation: Allylic oxidations are used to introduce keto or hydroxyl groups at specific positions, such as C7 or C12. rsc.org Reagents like chromium trioxide-3,5-dimethylpyrazole complex or di-tert-butyl chromate (B82759) are effective for this purpose. rsc.org Oxidation of hydroxyl groups to ketones is typically achieved using reagents like Jones reagent, Dess-Martin periodinane, or activated DMSO (Swern or Moffatt oxidation). nsf.govimperial.ac.uk
Reduction: The reduction of ketones to hydroxyl groups is a frequent step, often accomplished with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), where the choice of reagent can influence the stereochemical outcome. rsc.orgimperial.ac.uk Deoxygenation reactions, such as the Barton-McCombie deoxygenation, are used to remove hydroxyl groups. rsc.org
Derivatization: The hydroxyl and carboxylic acid groups present in lanostane triterpenoids are readily derivatized to generate esters and amides for structure-activity relationship studies. nih.govnih.gov Acylation is commonly performed using acyl chlorides or anhydrides in the presence of a base like pyridine. nih.gov
Side Chain Modification: The side chain of lanosterol is another common site for modification. This can involve cleavage of the side chain or the introduction of new functional groups to explore their impact on biological activity. scispace.comresearchgate.net
These synthetic manipulations allow for the systematic exploration of the chemical space around the lanostane scaffold, leading to the discovery of compounds with enhanced potency and selectivity.
Design and Synthesis of Lanostane Analogs for Structure-Activity Relationship Studies
The design and synthesis of lanostane analogs are central to medicinal chemistry efforts aimed at optimizing the biological profiles of this triterpenoid (B12794562) class. By systematically modifying the lanostane core, side chain, and functional groups, researchers can elucidate the structural requirements for a desired biological activity, known as structure-activity relationship (SAR) studies. researchgate.nettsinghua.edu.cn
For example, in the development of lanosterol analogs to reverse protein aggregation associated with cataracts, a clear SAR was established. researchgate.nettsinghua.edu.cn Modifications were made to various parts of the molecule, including Rings A, B, C, and the side chain. Evaluation of these synthetic analogs revealed that hydroxylation at the 25-position of the side chain significantly improved potency, and further enhancement was achieved through 2-fluorination in Ring A. researchgate.nettsinghua.edu.cn
In another study targeting cancer cells, a series of seventeen lanostane-type triterpenoid derivatives, including eleven novel N-glycosides, were synthesized from lanosterol. nih.gov The evaluation of their cytotoxic effects against various human cancer cell lines led to the identification of a specific N-β-d-galactoside derivative that showed potent activity against cancer cells but not against normal cells, suggesting that glycosylation can be a key strategy for improving selectivity. nih.gov
Further examples of SAR-driven synthesis include:
Antitubercular Agents: Semi-synthetic modifications of lanostanes from Ganoderma australe, such as acylation of a hydroxyl group, led to a derivative with significantly more potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov
Cholesterol Biosynthesis Inhibitors: The synthesis of lanosterol analogs with varying side-chain lengths demonstrated that both the side chain and the tetracyclic skeleton are important structural features for inhibiting cholesterol biosynthesis. scispace.com
Cytotoxic Agents: Derivatization of a naturally occurring seco-lanostane into various esters and amides allowed for an initial SAR assessment, which indicated that the ester derivatives were more cytotoxic against a breast cancer cell line than the corresponding amides. nih.gov
These studies underscore the power of synthetic chemistry to generate focused libraries of lanostane analogs, providing crucial insights into their mechanism of action and guiding the design of new therapeutic agents.
Modifications on Ring A (e.g., C-2, C-3, C-1 hydroxylation/oxidation)
Ring A of the lanostane nucleus is a frequent target for chemical modification, with C-2, C-3, and C-1 being key positions for hydroxylation and oxidation reactions. These modifications can significantly influence the biological profile of the resulting derivatives.
The introduction of hydroxyl and keto groups at C-2 and C-3 is a common strategy. For instance, the synthesis of A-ring fused steroidal pyrazines often involves the creation of an α-ketoenol group, such as a 2-hydroxy-3-oxo-Δ¹,⁵ analog, which can then be reacted with diamines to form the desired heterocyclic structures. mdpi.com The synthesis of such intermediates can start from progesterone, which is converted to a 4,4-dimethyl-3-oxo-pregnen-1,5-diene-20-ethylene ketal, a precursor for generating the 2-hydroxy-3-oxo functionality. mdpi.com
Furthermore, the oxidation of lanostan-3-one derivatives can lead to various functionalized products. The oxime of lanost-8-en-3-one, for example, can undergo carbopalladation at a 4-methyl group, enabling further conversion into monodeuteriomethyl and iodomethyl compounds. rsc.org
While less common, C-1 hydroxylation represents another potential modification of the lanostane A-ring. These modifications often aim to mimic the functionalities of bioactive natural products or to explore new structure-activity landscapes.
Table 1: Examples of Ring A Modifications in Lanostane Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Progesterone 20-ethylene ketal | Multiple steps | 4,4-dimethyl-2-hydroxy-3-oxo-pregnen-1,5-diene-20-ethylene ketal | mdpi.com |
Transformations of Olefinic Bonds (e.g., Δ¹, Δ⁸, Δ²⁴)
The olefinic bonds within the lanostane framework, particularly at the Δ¹, Δ⁸, and Δ²⁴ positions, are amenable to a variety of chemical transformations, leading to a wide range of derivatives with altered stereochemistry and reactivity.
The Δ⁸ double bond is a characteristic feature of lanosterol and its derivatives. Reactions at this site are well-documented. For instance, the reaction of 3β-acetoxy-5α-lanost-8-ene with ozone in different solvents yields different products; in methylene (B1212753) chloride, the 8α,9α-epoxide is formed, whereas in ethyl acetate (B1210297), the main product is the allylic oxidation product, 3β-acetoxy-5α-lanost-8-en-7-one. cdnsciencepub.com The Δ⁷,⁹⁽¹¹⁾-diene system is also a common feature in many bioactive lanostanoids isolated from fungi. nih.gov
The Δ²⁴ double bond in the side chain of lanosterol is another key site for modification. The synthesis of 24-ketolanosteryl acetate, an important intermediate for accessing C-24 alkylated metabolites, can be achieved through hydroboration of lanosteryl acetate followed by oxidation of the resulting organoborane with pyridinium (B92312) fluorochromate (PFC). mdpi.com Furthermore, epoxidation of the Δ²⁴ double bond, followed by ring-opening, can yield 24,25-dihydroxy derivatives. core.ac.uk The Wittig reaction has also been employed to introduce an ethylidene group at C-24, starting from 24-keto-5α-lanost-8-en-3β-yl acetate. cdnsciencepub.com
The introduction of a Δ¹ double bond is often pursued to create α,β-unsaturated ketone systems in Ring A, which are known to be important for the biological activity of many steroids. This can be achieved through various synthetic methods, including dehydrogenation reactions.
Table 2: Examples of Olefinic Bond Transformations in Lanostane Derivatives
| Starting Material | Reagents/Conditions | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 3β-acetoxy-5α-lanost-8-ene | O₃, CH₂Cl₂ | Epoxidation of Δ⁸ | 8α,9α-epoxy-3β-acetoxy-5α-lanostane | cdnsciencepub.com |
Side Chain Alterations and Functionalization
The side chain of lanostane triterpenoids presents numerous opportunities for chemical modification, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.
Functionalization of the lanostane side chain often involves the introduction of oxygen-containing groups such as hydroxyls, ketones, and carboxylic acids. For example, the C-24 position of lanosterol is a major site of metabolism, and synthetic routes have been developed to introduce a ketone at this position. mdpi.com The synthesis of 24,25-diols from the corresponding epoxide is another common modification. core.ac.uk The C-26 position is also frequently oxidized to alcohols, aldehydes, and acids in naturally occurring lanostanoids. nih.gov
The synthesis of 32-functionalized lanostane derivatives has also been reported. Lanosterol can be converted into 3β-acetoxylanost-7-en-32-onitrile, which can then be transformed into the corresponding aldehyde and diacetate derivatives. rsc.org Furthermore, oxidative demethylation studies of lanosterol have led to the isolation and characterization of intermediates such as lanost-8-en-3β,32-diol and 3β-hydroxylanost-8-en-32-al. nih.gov
Beyond simple oxidation, more complex side chains can be introduced. For instance, the synthesis of derivatives bearing functionalized side chains at C-3 has been explored to improve biological activity. mdpi.com These modifications can include the introduction of nitrogen-containing heterocyclic side chains. mdpi.com
Table 3: Examples of Side Chain Alterations in Lanostane Derivatives | Starting Material | Key Reagent/Reaction | Functional Group Introduced | Position | Product | Reference | | --- | --- | --- | --- | --- | | Lanosteryl acetate | Hydroboration-oxidation | Ketone | C-24 | 3β-acetoxy-lanost-8-en-24-one | mdpi.com | | 3β-acetoxy-5α-lanost-8,24-diene | N-bromosuccinimide, H₃PO₂ | Bromo, Hydroxyl | C-24, C-25 | 24-bromo-25-hydroxy-lanosterol acetate | core.ac.uk | | Lanosterol | Multi-step synthesis | Nitrile | C-32 | 3β-acetoxylanost-7-en-32-onitrile | rsc.org | | Dihydrolanosterol | Metabolic interruption | Hydroxyl, Aldehyde | C-32 | Lanost-8-en-3β,32-diol, 3β-hydroxylanost-8-en-32-al | nih.gov |
Mechanistic Studies of Biological Activity of Lanostane Type Triterpenoids
Molecular Targets and Pathway Interferences
The biological effects of lanostane (B1242432) triterpenoids are exerted through the modulation of key enzymes and cellular processes. These compounds can disrupt essential biosynthetic pathways and trigger cellular responses like apoptosis and cell cycle arrest.
Inhibition of Sterol Biosynthesis Pathway Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase (CYP51), HMG-CoA Reductase, Squalene (B77637) Synthase)
A primary mechanism of action for many lanostane-type triterpenoids is the disruption of sterol biosynthesis, a fundamental process for maintaining cell membrane integrity and function. bohrium.com
Lanosterol 14α-Demethylase (CYP51): This cytochrome P450 enzyme is a crucial component in the biosynthesis of sterols. wikipedia.org It catalyzes the essential removal of the 14α-methyl group from lanosterol, a key checkpoint in the pathway leading to cholesterol in animals and ergosterol (B1671047) in fungi. wikipedia.org Inhibition of CYP51 disrupts the production of these vital sterols. While many known inhibitors are azole compounds, the enzyme is a recognized target for cholesterol-lowering drugs, and its inhibition is a key mechanism for the antifungal activity of certain agents. researchgate.netnih.gov The structural similarity of lanostane triterpenoids to the natural substrate, lanosterol, makes CYP51 a logical target for this class of compounds.
HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which produces cholesterol and other isoprenoids. jmir.org Inhibition of this enzyme is a proven strategy for lowering cholesterol. jmir.org Certain lanostane triterpenes isolated from the mushroom Ganoderma leucocontextum have demonstrated potent inhibitory activity against HMG-CoA reductase, with some compounds showing stronger inhibition than the widely used drug atorvastatin.
Squalene Synthase: This enzyme catalyzes the first committed step in sterol biosynthesis, converting two molecules of farnesyl pyrophosphate into squalene. nih.gov Inhibiting squalene synthase is another therapeutic strategy for managing hypercholesterolemia. nih.gov By acting on this downstream enzyme, inhibitors can block the pathway leading specifically to sterols. researchgate.net
Modulation of Cellular Processes (e.g., apoptosis, cell growth arrest, membrane integrity)
Lanostane triterpenoids have been extensively documented to influence fundamental cellular processes, particularly those related to cell proliferation and survival. These effects are central to their observed anti-cancer activities. nih.govresearchgate.net
Apoptosis and Cell Growth Arrest: Many lanostane-type triterpenoids are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest in various cancer cell lines. researchgate.netnih.gov The mechanism can involve the downregulation of key cell cycle proteins, such as cyclin D1, leading to arrest in the G1 phase. nih.gov One study on a specific lanostane triterpenoid (B12794562), inotodiol, found that it inhibits cell proliferation through caspase-3-dependent apoptosis. Furthermore, these compounds can modulate complex signaling pathways, such as the PI3K/AKT pathway, to induce their effects. researchgate.net
Membrane Integrity: Sterols are essential architectural components of cellular membranes, and triterpenes play a vital role in stabilizing the phospholipid bilayers. bohrium.comresearchgate.net By inhibiting the enzymes involved in sterol biosynthesis, lanostane triterpenoids disrupt the production of necessary sterols. This interference can alter membrane fluidity and permeability, ultimately compromising membrane integrity and leading to cell dysfunction and death.
Interactions with Other Metabolic Pathways (e.g., cholesterol metabolism, sphingolipid metabolism)
The influence of lanostane triterpenoids extends beyond sterol biosynthesis, affecting broader lipid metabolism.
Cholesterol Metabolism: As direct inhibitors of key enzymes like HMG-CoA reductase and CYP51, lanostane triterpenoids are deeply integrated with cholesterol metabolism. bohrium.com Studies have shown that highly oxygenated lanostane triterpenoids from Ganoderma applanatum can reduce triglyceride and total cholesterol levels in adipocytes, highlighting their potential to modulate lipid accumulation. nih.gov
Sphingolipid Metabolism: Research has suggested a link between the pharmacological activities of Ganoderma and the modulation of sphingolipid metabolism. nih.gov One study indicated that lanostane triterpenoids may play a role in regulating sphingolipid metabolism and enhancing autophagy in mice. nih.gov
Structure-Activity Relationship (SAR) Investigations
The diverse biological responses to lanostane triterpenoids are closely linked to their specific structural features. SAR studies aim to identify the chemical motifs responsible for their activity. nih.govnih.gov
Correlation of Specific Structural Motifs with Biological Responses
The potency and specificity of lanostane triterpenoids are determined by the presence and orientation of functional groups on the core structure and side chain.
Influence of Oxygenation: The degree and position of oxygen-containing functional groups (hydroxyl, carboxyl, keto groups) significantly impact activity. For example, in studies of α-glucosidase inhibitors, a hydroxyl (OH) group at the C-3 position was found to be necessary to increase inhibitory activity. nih.gov
Side Chain Modifications: The structure of the side chain is critical. For α-glucosidase inhibition by ganoderma acids, a carboxylic group in the side chain is essential, and a double-bond moiety at C-20 and C-22 enhances activity. nih.gov
Core Skeleton Features: Specific arrangements in the tetracyclic core can be crucial. In one study on anti-adipogenesis, an A-seco-23→26 lactone skeleton was identified as a key feature for potent activity. mdpi.com
Cytotoxicity Correlations: Studies on cytotoxic lanostanoids have found that structural complexity and the variety of functional groups can lead to specificity for different cancer cell lines. nih.gov For instance, one investigation synthesized a series of lanostane-type triterpenoids with different functional groups at the C-2 position and found that all derivatives showed inhibitory effects against DNA topoisomerase II, with IC50 values ranging from 1.86 to 149.97 μM. nih.gov
Table 1: Selected Structure-Activity Relationship Findings for Lanostane Triterpenoids
| Biological Activity | Important Structural Motif | Source Organism/Context |
|---|---|---|
| α-Glucosidase Inhibition | OH substituent at C-3; double-bond at C-24/C-25 | Ganoderma lingzhi nih.gov |
| Anti-adipogenesis | A-seco-23→26 lactone skeleton | Ganoderma applanatum mdpi.com |
| Cytotoxicity | Varies; depends on oxygenation and side chain | General Lanostanoids nih.gov |
| DNA Topoisomerase II Inhibition | Various functional groups at C-2 | Synthetic Derivatives nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method used to create a statistical relationship between the chemical structures of molecules and their biological activity. mdpi.com This approach has been applied to lanostane triterpenoids to better understand the structural basis of their bioactivity and to aid in the design of novel therapeutic compounds.
A study on 35 lanostane-type triterpenoids isolated from Ganoderma lucidum successfully built and analyzed three-dimensional QSAR (3D-QSAR) models to explain their cytotoxic effects against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Such models provide theoretical foundations for designing new compounds with improved anti-cancer efficacy. nih.gov
In Silico Molecular Docking and Binding Affinity Predictions
In silico molecular docking has emerged as a crucial tool for predicting the binding affinities and interaction patterns of lanostane-type triterpenoids, such as 2-Hydroxylanost-1-en-3-one, with their protein targets. This computational approach provides valuable insights into the molecular basis of their biological activities. Molecular docking evaluates the intermolecular contacts between a ligand and a protein to estimate the binding area where the ligand connects with the protein. nih.gov
Studies have utilized molecular docking to investigate the interaction between various small molecules and macromolecules. nih.gov For instance, in the context of cancer research, the proto-oncogene MYC is a significant molecular target. nih.gov Computational approaches, including ensemble docking, have been employed to investigate the anti-MYC potential of lanostane-type triterpenes. nih.gov These studies have shown that certain lanostane derivatives can favorably interact with the molecular target, with interaction energy values indicating stable binding. nih.gov
Molecular dynamics (MD) simulations further refine the understanding of these interactions by revealing how the ligand-protein complex behaves over time. nih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond analysis help to assess the conformational and energetic stabilization of the protein upon ligand binding. nih.gov For example, specific lanostane-type triterpenes have demonstrated the ability to interact satisfactorily with MYC during simulations, suggesting they can maintain a stable binding pose, which is essential for their inhibitory activity. nih.gov
The binding energy, often calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), provides a quantitative measure of the binding affinity. nih.gov Favorable binding energies support the hypothesis that these molecules can interact with their target for a considerable period, a crucial factor for exerting their biological effects. nih.gov
Enzymology and Enzyme Kinetics Studies
The primary enzyme responsible for the metabolism of lanostane-type triterpenoids is lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily. wikipedia.orgresearchgate.net This enzyme is a key player in the biosynthesis of sterols, such as cholesterol in animals and ergosterol in fungi. wikipedia.orggosset.ai It catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to other essential sterols. wikipedia.org The catalytic mechanism of CYP51 involves three successive oxidation reactions of the 14α-methyl group, ultimately leading to its removal as formic acid and the formation of a Δ14(15) double bond in the sterol core. pnas.orgnih.gov Each of these steps requires a molecule of diatomic oxygen and a reducing equivalent like NADPH. wikipedia.org
The substrate specificity of CYP51 has been a subject of considerable research. While the enzyme's primary function is conserved across different organisms, its sequence can vary, leading to differences in substrate preference. wikipedia.org Studies have shown that the 3-hydroxy group of lanosterol is crucial for orienting the substrate within the active site of the enzyme. nih.gov However, modifications at other positions can be tolerated to some extent. For instance, the enzyme can mediate the 14α-demethylation of 3-epilanosterol with nearly the same activity as lanosterol. researchgate.net
The active site of CYP51 is buried within the protein, and substrates are thought to access it through a channel. wikipedia.org The binding cavity's surface is formed by highly conserved residues, ensuring proper substrate recognition and catalysis. wikipedia.org Structural requirements for substrate binding include the presence of a 14α-methyl group and a Δ8(9)-bond. pnas.org
The inhibition of lanostane-metabolizing enzymes, particularly CYP51, is a key mechanism of action for many antifungal agents and has been studied in the context of other therapeutic areas. The characterization of enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and its mode of action.
Competitive inhibition is a common mechanism where the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov In such cases, the inhibitor's binding is reversible, and its effect can be overcome by increasing the substrate concentration. nih.gov The inhibition constant, K_i, is a measure of the inhibitor's affinity for the enzyme; a lower K_i value indicates a more potent inhibitor.
Studies on hydroxysteroid dehydrogenases have demonstrated competitive inhibition by steroid derivatives, where the inhibitor and substrate compete for the same active site. nih.gov For instance, 20β-Hydroxy-5α-pregnan-3-one was found to be a competitive inhibitor of 3α/20β-hydroxysteroid dehydrogenase with nearly identical K_i values for both its 3α- and 20β-activities. nih.gov
The dissociation constant, K_d, is another important parameter that reflects the affinity between a ligand (inhibitor) and a protein (enzyme). In the context of azole antifungals that target CYP51, mutations in the enzyme can lead to lower affinities (higher K_d values) for the drugs, contributing to resistance. consensus.app
Resistance to enzyme inhibitors, particularly in the context of antifungal and anticancer therapies, often arises from genetic alterations in the target enzyme. Point mutations in the gene encoding the enzyme can lead to changes in the protein's amino acid sequence, which in turn can affect inhibitor binding and/or catalytic activity.
In fungi, mutations in the CYP51 (also known as ERG11) gene are a well-documented mechanism of resistance to azole antifungal drugs. researchgate.net Over 140 different point mutations have been identified in the CYP51 protein of Candida albicans from clinical isolates. nih.gov These mutations can confer resistance through several mechanisms. Some mutations may reduce the binding affinity of the inhibitor to the enzyme. consensus.appnih.gov For example, the S279F and S279Y mutations in C. albicans CYP51 result in a 4- to 5-fold lower affinity for fluconazole. consensus.app
In Aspergillus flavus, mutations in its three cyp51 genes (cyp51A, cyp51B, and cyp51C) have also been associated with reduced azole susceptibility. nih.gov Specific amino acid substitutions, such as P214L in Cyp51A and H349R in Cyp51C, have been found only in resistant isolates. nih.gov
Pre-clinical In Vitro and In Vivo Biological Models (Mechanistic Focus)
The biological activities of lanostane-type triterpenoids, including their potential as therapeutic agents, are extensively evaluated using various cellular model systems. These in vitro studies are crucial for understanding their mechanisms of action at a cellular level.
Fungal Cell Lines: Given that lanosterol is a key component of fungal cell membranes, lanostane derivatives are often investigated for their antifungal properties. The cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) is a major target for antifungal drugs, as its inhibition disrupts ergosterol biosynthesis, leading to impaired fungal cell growth. researchgate.net The activity of lanostane-type compounds is therefore frequently tested against various fungal species, including pathogenic yeasts like Candida albicans and molds such as Aspergillus fumigatus. researchgate.net
Protozoan Parasites: The search for new antiparasitic agents has led to the investigation of various chemical scaffolds, including those with activity against multiple protozoan parasites. nih.gov While specific studies on this compound in protozoa are not detailed in the provided context, the general approach involves screening compounds against parasites such as Trypanosoma brucei (causing Human African trypanosomiasis), Trypanosoma cruzi (causing Chagas disease), and Leishmania major (causing cutaneous leishmaniasis). nih.gov
Cancer Cell Lines: Lanostane triterpenoids have demonstrated significant cytotoxic activities against a range of human cancer cell lines. nih.govmdpi.com These compounds are investigated for their potential to inhibit cancer cell proliferation and induce cell death. nih.gov Studies have utilized cell lines from various cancer types, including gastric cancer (SGC-7901), liver cancer (BEL-7402, SMMC-7721), leukemia (K562, HL-60), lung cancer (A549), and cervical cancer (HeLa). nih.govnih.govmdpi.com
The cytotoxic effects are often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells. For example, certain lanostane triterpenoids have shown IC50 values in the low micromolar range against various cancer cell lines. nih.govmdpi.com The evaluation of cytotoxicity is also performed on normal human cell lines to assess the selectivity of the compounds for cancer cells. nih.gov
Investigation in Animal Model Systems for Pathway Elucidation
Comprehensive investigations into the precise molecular mechanisms and biological pathways affected by this compound in animal models are not extensively detailed in publicly accessible scientific literature. General studies on lanostane-type triterpenoids suggest a variety of biological activities, but specific data from in vivo models detailing the pathway-specific actions of this compound are not available. Consequently, detailed research findings and data tables for this specific compound's activity in animal models cannot be provided at this time.
Further research is required to isolate and identify the specific in vivo mechanistic pathways of this compound to fully understand its potential biological and therapeutic effects.
Future Research Directions and Unexplored Avenues in Lanostane Chemistry and Biology
Exploration of Ecological Roles and Chemical Ecology of Lanostane (B1242432) TriterpenoidsInvestigating the ecological functions of lanostanes in their producing organisms can provide valuable clues about their biological activities. These compounds may play roles in defense against predators, communication, or symbiosis, and understanding these roles can guide the search for new applications.
While the specific subject of this article, 2-Hydroxylanost-1-en-3-one , remains elusive, the broader field of lanostane research is rich with opportunities for discovery and innovation. The pursuit of new structures and a deeper understanding of their biological roles will undoubtedly continue to contribute to advancements in medicine and biology.
Q & A
Q. How should researchers address ethical concerns when reporting conflicting data in publications?
- Methodological Guidance :
- Disclose all raw data and preprocessing steps (e.g., outlier removal criteria) in supplementary materials.
- Use COPE guidelines to navigate authorship disputes and data transparency. Cite conflicting studies objectively, avoiding dismissive language .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
